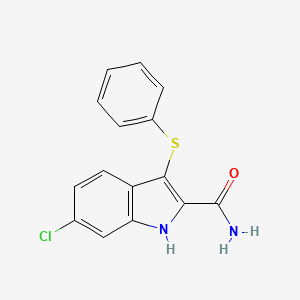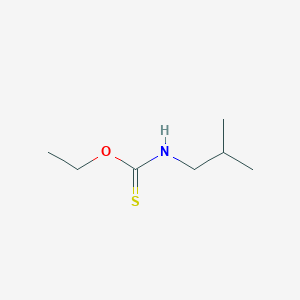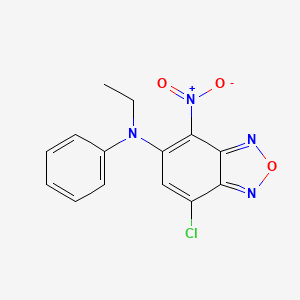![molecular formula C15H10ClFN2OS B12918170 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- CAS No. 540740-76-9](/img/structure/B12918170.png)
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- is a synthetic compound that has garnered interest in the scientific community due to its potential therapeutic applications. This compound is part of the indole family, which is known for its diverse biological activities and presence in many natural products and pharmaceuticals .
Métodos De Preparación
The synthesis of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- typically involves several steps. One common method includes the use of phosphoric anhydride, acyloxypyridinium salt, imidazolide, isourea ester, and acyloxyphosphonium salt as carboxylic acid activators . These reagents facilitate the formation of the carboxamide group, which is crucial for the compound’s biological activity. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents and conditions used in these reactions include solvents like dichloromethane and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- has been studied for its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor . This compound has shown promise in alleviating hypoxia/reoxygenation injury in astrocytes, improving cell viability, and reducing oxidative stress . Its high blood-brain barrier permeability makes it a potential candidate for treating ischemic brain injury . Additionally, it has applications in medicinal chemistry as a scaffold for developing new drugs with various biological activities .
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- involves its interaction with brain-type glycogen phosphorylase (PYGB). By inhibiting PYGB, the compound regulates glucose metabolism, reduces cellular energy metabolism, and controls cell apoptosis . This inhibition helps alleviate hypoxic-ischemic brain injury by improving mitochondrial aerobic energy metabolism and reducing anaerobic glycolysis .
Comparación Con Compuestos Similares
1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- can be compared with other indole derivatives, such as:
5-Chloro-N-phenyl-1H-indole-2-carboxamide: Another glycogen phosphorylase inhibitor with similar therapeutic applications.
Indole-3-carboxamide derivatives: Known for their antiviral and anticancer activities.
What sets 1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)thio]- apart is its unique combination of chlorine and fluorine substituents, which enhance its biological activity and specificity for certain molecular targets .
Propiedades
Número CAS |
540740-76-9 |
|---|---|
Fórmula molecular |
C15H10ClFN2OS |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
5-chloro-3-(4-fluorophenyl)sulfanyl-1H-indole-2-carboxamide |
InChI |
InChI=1S/C15H10ClFN2OS/c16-8-1-6-12-11(7-8)14(13(19-12)15(18)20)21-10-4-2-9(17)3-5-10/h1-7,19H,(H2,18,20) |
Clave InChI |
URVQMKDOBSCMQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)SC2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-8-methylquinoline-4-carboxylic acid](/img/structure/B12918109.png)
![5-[5-(furan-2-yl)furan-2-yl]furan-2-carbaldehyde](/img/structure/B12918114.png)
![5-Amino-2-[(5-methylthiophen-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918119.png)

![1-Methyl-2-(methylsulfanyl)-1,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12918131.png)

![2-Butyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B12918146.png)
![2,3-Diphenylimidazo[2,1-A]isoquinoline](/img/structure/B12918153.png)




![4-Chloro-6-{[2-(morpholin-4-yl)ethyl]amino}quinoline-3-carbonitrile](/img/structure/B12918194.png)
![6-[(7-Nitro-2,1,3-benzoxadiazol-4-YL)amino]hexanoyl chloride](/img/structure/B12918195.png)
